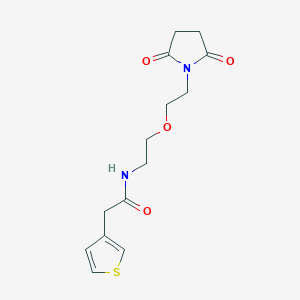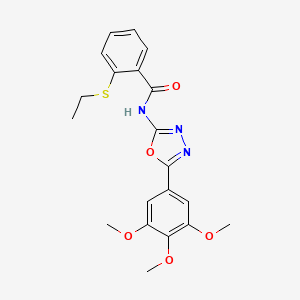![molecular formula C11H12N4O2S B2437157 2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid CAS No. 436095-15-7](/img/structure/B2437157.png)
2-{[1-(2,5-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrazole ring, phenyl ring, and acetic acid group would each contribute to the overall structure. The exact structure would depend on the specific arrangement and orientation of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the tetrazole ring, phenyl ring, and acetic acid group. Each of these groups is capable of undergoing a variety of chemical reactions. For example, tetrazoles can undergo photolysis, leading to cleavage of the tetrazolyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the presence of the tetrazole ring, phenyl ring, and acetic acid group .Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : [1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid derivatives show promising antimicrobial activity. This is evident in compounds synthesized from 7H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl acetic acid hydrazide, which displayed significant antimicrobial properties in vitro (Taha & El-Badry, 2007).
- Antioxidant Activity : In addition to antimicrobial properties, certain derivatives like 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole have been shown to possess antioxidant activity, which could be useful in managing oxidative damage in conditions like Diabetes mellitus (Kaushik, Kumar, & Kumar, 2016).
Molecular and Structural Studies
- Molecular Docking and ADME : The molecular docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tetrazole containing pyrazoles, synthesized using acetic acid, have been explored. This research is crucial for understanding the biological activity of these compounds (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
- X-ray Crystallography : Studies involving the conformational isomerism of 1,2,4,5-tetrakis (pyrazol-1′-yl)-3,6-bis(3″,5″-dimethylpyrazol-1′-yl) benzene, which includes derivatives of tetrazole and acetic acid, offer insights into the molecular structures through X-ray analysis. This helps in understanding the interactions within the structures (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).
Photoinduced Reductive Transformation
- Reductive Transformation Studies : The compound 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid has been utilized for photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. Such transformations are significant in organic chemistry and pharmaceutical research (Hasegawa, Chiba, Nakajima, Suzuki, Yoneoka, & Iwaya, 2004).
Synthesis of Heterocyclic Compounds
- Synthesis of Heterocyclic Compounds : The synthesis of 5-aryl-2H-tetrazoles and related compounds, which are potential superoxide scavengers and anti-inflammatory agents, involves the use of [1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid. Such compounds are important in the development of new therapeutic agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Safety and Hazards
Direcciones Futuras
The future directions for research involving this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential uses. For example, tetrazole derivatives have been highlighted for their potential in organic synthesis . Similarly, indole derivatives, which share some structural similarities with this compound, have been noted for their diverse biological activities and potential for therapeutic use .
Propiedades
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-3-4-8(2)9(5-7)15-11(12-13-14-15)18-6-10(16)17/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRNXNAZNJZHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2437075.png)

![N-[1-[3-(Dimethylsulfamoyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2437078.png)
![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2437081.png)


![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)



![2-[(4-aminophenyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B2437094.png)

![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)
